2-Tetrahydrofurfuryl isothiocyanate
Description
Contextualizing Isothiocyanates within Organosulfur Chemistry
Organosulfur compounds, a vast and diverse class of molecules containing carbon-sulfur bonds, are fundamental to organic chemistry and biochemistry. Within this broad category, isothiocyanates (R-N=C=S) represent a particularly reactive and intriguing functional group. The isothiocyanate moiety is a potent electrophile, readily undergoing addition reactions with a wide range of nucleophiles, including amines, alcohols, and thiols. This reactivity is central to their utility as versatile synthetic intermediates in the construction of more complex molecules, such as thioureas, thiocarbamates, and various heterocyclic systems.
Isothiocyanates are not merely laboratory curiosities; they are also found in nature, most notably in plants of the Brassicaceae family, such as broccoli, cabbage, and mustard. In these plants, they are typically stored as stable precursors called glucosinolates, which release the pungent and biologically active isothiocyanates upon tissue damage. This natural occurrence has spurred extensive research into the chemical and biological properties of this class of compounds.
Overview of Academic Research Trajectories for 2-Tetrahydrofurfuryl Isothiocyanate
The academic exploration of this compound is currently concentrated in two primary areas: its role as a flavor and aroma compound in fermented products and its emergence as a stress-induced metabolite in plants. These research trajectories highlight the compound's significance in both food science and plant biology.
Synthesis of this compound
The preparation of this compound can be achieved through established methods for isothiocyanate synthesis. One documented approach involves the reaction of tetrahydrofurfurylamine (B43090) with carbon disulfide. google.com This reaction is a common and versatile method for the synthesis of isothiocyanates from primary amines. In this process, the amine initially reacts with carbon disulfide to form a dithiocarbamic acid salt, which is then typically treated with a reagent such as a heavy metal salt or an oxidizing agent to facilitate the elimination of hydrogen sulfide (B99878) and the formation of the isothiocyanate. Another general synthetic route for isothiocyanates involves the reaction of primary amines with thiophosgene (B130339) (CSCl₂). moltuslab.comwikipedia.org This highly reactive reagent readily converts the amine to the corresponding isothiocyanate, although its toxicity necessitates careful handling.
Research Findings on this compound
Recent scientific studies have identified and quantified this compound in different biological matrices, providing valuable insights into its formation and potential significance.
One notable study investigated the volatile compounds in fermented sea buckthorn juice using different yeast strains. tandfonline.com Through headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS), the researchers identified this compound as one of the constituents of the fermented juice. The concentration of this compound was found to be influenced by the specific yeast strain used in the fermentation process, suggesting a microbial role in its production.
Table 1: Concentration of this compound in Fermented Sea Buckthorn Juice
| Yeast Strain | Concentration (µg/L) | Reference |
|---|---|---|
| RWRV (Mixed Culture) | 2.56 ± 0.09 | tandfonline.com |
In a separate line of inquiry, another research paper explored the impact of UV-C treatment on the essential oil composition of Cymbopogon flexuosus (lemongrass). The study revealed that UV-C irradiation, a known abiotic stressor, induced the formation of new compounds in the plant's essential oil that were not present in the untreated control plants. journalijar.com Among these newly synthesized compounds was this compound, which was identified and quantified by GC-MS analysis. This finding suggests that the compound may be part of the plant's chemical defense response to stress.
Table 2: Relative Abundance of this compound in the Essential Oil of UV-Treated Cymbopogon flexuosus
| Treatment | Relative Abundance (%) | Reference |
|---|---|---|
| UV-C Treated | 32.61 | journalijar.com |
| Control | Not Detected | journalijar.com |
These research findings, while still in their early stages, open up new avenues for understanding the role of this compound in microbial metabolism and plant biochemistry. Further investigation is warranted to elucidate the biosynthetic pathways leading to its formation and to explore its potential applications in the fields of food chemistry, agriculture, and beyond.
Properties
IUPAC Name |
2-(isothiocyanatomethyl)oxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c9-5-7-4-6-2-1-3-8-6/h6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFIFTGMGITVRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90958021 | |
| Record name | 2-(Isothiocyanatomethyl)oxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90958021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36810-87-4 | |
| Record name | 2-Tetrahydrofurfuryl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036810874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Isothiocyanatomethyl)oxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90958021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(ISOTHIOCYANATOMETHYL)TETRAHYDROFURAN | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Derivatization of 2 Tetrahydrofurfuryl Isothiocyanate
Established Synthetic Routes to 2-Tetrahydrofurfuryl Isothiocyanate
The preparation of this compound can be achieved through several well-established methods, primarily involving the conversion of the corresponding primary amine, 2-tetrahydrofurfurylamine.
Amine-Based Conversion Strategies (e.g., Dithiocarbamate (B8719985) Pathway)
A prevalent and widely utilized method for synthesizing isothiocyanates is through the decomposition of dithiocarbamate salts. nih.gov This pathway involves the reaction of a primary amine, in this case, 2-tetrahydrofurfurylamine, with carbon disulfide in the presence of a base to form a dithiocarbamate salt intermediate. nih.govchemrxiv.org This intermediate is then subjected to a desulfurization agent to yield the final isothiocyanate product. nih.gov The choice of base and solvent can be crucial, with common options including triethylamine (B128534) or an inorganic base like potassium carbonate in a suitable solvent. ijacskros.comnih.gov
The general two-step, one-pot procedure involves the initial formation of the dithiocarbamate from the primary amine and carbon disulfide, which is then treated with a desulfurating agent. mdpi.com This method is often preferred due to its versatility and applicability to a wide range of amines. chemrxiv.org
Desulfurization Reagent Applications (e.g., Ethyl Chloroformate, Zinc Peroxide, Tosyl Chloride)
A variety of desulfurization reagents can be employed to convert the dithiocarbamate intermediate to this compound. Some of the commonly used reagents include:
Ethyl Chloroformate: This reagent has been effectively used in the synthesis of isothiocyanates from dithiocarbamate salts. nih.gov The reaction typically proceeds under mild conditions.
Zinc Peroxide: This has been identified as an efficient desulfurizing agent for the synthesis of linear, cyclic, and aromatic isothiocyanates in high yields. researchgate.net
Tosyl Chloride: A facile and general protocol for preparing isothiocyanates involves the use of tosyl chloride to mediate the decomposition of in situ generated dithiocarbamate salts. nih.govorganic-chemistry.org This method has proven effective for a range of alkyl and aryl isothiocyanates. organic-chemistry.org
Other notable desulfurization agents include lead nitrate, hydrogen peroxide, iodine, and di-tert-butyl dicarbonate (B1257347) (Boc₂O). nih.govchemrxiv.orgcbijournal.com The selection of a particular reagent can depend on factors such as substrate compatibility, reaction conditions, and desired yield.
Table 1: Comparison of Selected Desulfurization Reagents for Isothiocyanate Synthesis
| Desulfurization Reagent | Key Features | Reference |
| Ethyl Chloroformate | Effective for dithiocarbamate salt conversion. | nih.gov |
| Zinc Peroxide | Good for linear, cyclic, and aromatic isothiocyanates; high yields. | researchgate.net |
| Tosyl Chloride | Facile, general protocol with in situ dithiocarbamate generation. | nih.govorganic-chemistry.org |
| Sodium Persulfate | Efficient for a wide scope of isothiocyanates, including chiral ones; can be used in water. | nih.govrsc.org |
| Di-tert-butyl dicarbonate (Boc₂O) | By-products are volatile, simplifying workup. | cbijournal.comkiku.dk |
Advanced Synthetic Techniques (e.g., Microwave-Assisted Synthesis, Elemental Sulfur Methodologies, Multicomponent Reactions)
In recent years, more advanced and sustainable methods for isothiocyanate synthesis have emerged, offering advantages in terms of reaction time, yield, and environmental impact.
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to be a rapid and efficient method for the synthesis of both aromatic and aliphatic isothiocyanates. nih.govnih.gov This technique can significantly reduce reaction times, often to just a few minutes, while providing fair to high yields. nih.govresearchgate.netresearchgate.net A notable advantage is that the decomposition of the intermediate dithiocarbamates can sometimes proceed without the need for an additional desulfurating agent. researchgate.net
Elemental Sulfur Methodologies: The use of elemental sulfur presents a more atom-efficient and environmentally friendly approach to isothiocyanate synthesis. encyclopedia.pubmdpi.com One strategy involves the reaction of isocyanides with elemental sulfur, which can be catalyzed by amine bases. rsc.org This method avoids the use of highly toxic reagents like thiophosgene (B130339) or carbon disulfide. rsc.orgdigitellinc.com Another approach involves the in situ generation of thiocarbonyl surrogates from carbene functionalities and elemental sulfur, which then react with primary amines. mdpi.com
Multicomponent Reactions (MCRs): MCRs offer an efficient route to complex molecules in a single step. An investigation into a multicomponent reaction involving isocyanides, elemental sulfur, and amines has shown that isocyanides can be converted to isothiocyanates using sulfur and catalytic amounts of an amine base. rsc.orgnih.gov This approach is lauded for its sustainability, especially when using benign solvents. rsc.org
Synthesis of Novel Derivatives from this compound
This compound is a versatile building block for the synthesis of a variety of nitrogen and sulfur-containing compounds.
Thiourea (B124793) Derivative Formation
A primary application of isothiocyanates is in the synthesis of thiourea derivatives. uobabylon.edu.iqijacskros.com The reaction of this compound with primary or secondary amines leads to the formation of N,N'-disubstituted thioureas. nih.gov This reaction is generally straightforward and can produce a wide structural diversity of thiourea compounds with high yields. nih.gov The nucleophilicity of the amine plays a role in the reaction conditions, with more nucleophilic amines often reacting readily at room temperature. nih.gov
Table 2: General Synthesis of Thiourea Derivatives
| Reactants | Product | General Conditions | Reference |
| This compound + Primary/Secondary Amine | N-(2-Tetrahydrofurfuryl)-N'-(substituted)thiourea | Solution in a suitable solvent (e.g., dichloromethane, tert-butanol) | nih.gov |
Heterocyclic Ring System Annulation Utilizing this compound (e.g., Triazine, Thiazoline, Thiazolidine (B150603), Thiazolidinone Derivatives)
This compound can be employed in cycloaddition and condensation reactions to construct various heterocyclic ring systems.
Triazine Derivatives: Isothiocyanates are precursors for the synthesis of triazine derivatives. For instance, they can be reacted with hydrazides to form thiosemicarbazides, which can then undergo further cyclization to yield triazine-containing scaffolds. nih.gov The synthesis of substituted 1,3,5-triazines often involves the sequential nucleophilic substitution on a triazine core, where an isothiocyanate-derived functional group can be incorporated. mdpi.comresearchgate.net
Thiazoline Derivatives: The synthesis of 2-thiazolines can be achieved through the condensation of aminothiols with isothiocyanates, among other methods. researchgate.net While direct synthesis from this compound and a suitable partner is plausible, another route involves the oxidation of a corresponding thiazolidine precursor. researchgate.net
Thiazolidine and Thiazolidinone Derivatives: Thiazolidine derivatives can be synthesized through various routes, including the reaction of isothiocyanates with aziridines or in multicomponent reactions. nih.gove3s-conferences.org For the synthesis of thiazolidin-4-ones, a common method involves the reaction of a Schiff base with thioglycolic acid. nih.gov Alternatively, isothiocyanates can be used to generate intermediates that are then cyclized to form the thiazolidinone ring. nih.govchemmethod.com For example, a reaction between an isothiocyanate and an amine can form a thiourea, which can then be reacted with a halo-acid or its ester to construct the thiazolidinone ring.
Green Chemistry Approaches in this compound Synthesis
The development of environmentally benign synthetic methods is a central focus of modern chemical research. In the context of this compound synthesis, green chemistry principles are being applied to reduce waste, avoid hazardous reagents, and improve energy efficiency. These approaches primarily focus on the use of safer solvents, less toxic reagents, and catalytic systems.
Traditional methods for synthesizing isothiocyanates often involve hazardous reagents like thiophosgene or carbon disulfide in combination with strong, often toxic, bases. Green chemistry seeks to replace these with more sustainable alternatives. Key strategies in the greener synthesis of isothiocyanates, which are applicable to this compound, include the use of water as a solvent, the application of less toxic desulfurizing agents, and the development of one-pot reaction protocols to minimize waste and improve efficiency.
One notable green method involves the use of sodium persulfate (Na₂S₂O₈) as a desulfurizing agent in an aqueous medium. nih.govrsc.org This approach is a significant improvement over methods that use toxic heavy metal salts or other hazardous reagents. The reaction proceeds from the corresponding primary amine, in this case, 2-tetrahydrofurfurylamine, which reacts with carbon disulfide to form a dithiocarbamate intermediate. The sodium persulfate then facilitates the elimination of a sulfur atom to yield the isothiocyanate. nih.govrsc.org The use of water as a solvent is a major advantage, as it is non-toxic, non-flammable, and readily available. nih.govrsc.org These reactions can often be performed as a one-pot synthesis, further enhancing their green credentials by reducing the need for intermediate isolation and purification steps. nih.govrsc.org
Another promising green approach utilizes calcium oxide (CaO) as both a base and a desulfurating agent. researchgate.net This method is cost-effective and employs a non-toxic and readily available reagent. The reaction of the primary amine with carbon disulfide in the presence of CaO can produce alkyl and aryl isothiocyanates in moderate to high yields under mild conditions. researchgate.net This process simplifies the reaction system and reduces the generation of side products, contributing to a cleaner synthetic route. researchgate.net
The use of elemental sulfur as a sulfur source, catalyzed by an amine, presents another sustainable pathway for isothiocyanate synthesis. chemrxiv.org This method avoids the highly toxic carbon disulfide and thiophosgene. While this specific methodology has been demonstrated for a range of isocyanides, its principles align with the goals of green chemistry and could potentially be adapted for the synthesis of this compound.
Furthermore, advancements in desulfurization reagents have led to the development of more environmentally friendly options. One such reagent is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻). nih.gov This reagent has been successfully used for the one-pot synthesis of various alkyl and aryl isothiocyanates. nih.gov Notably, for the synthesis of some aliphatic isothiocyanates, water can be used as the solvent, and the reactions can be accelerated using microwave irradiation, which often leads to shorter reaction times and increased energy efficiency. nih.govnih.gov
These green chemistry approaches offer significant advantages over traditional synthetic routes to isothiocyanates. By focusing on the use of safer reagents and solvents, and by optimizing reaction conditions, these methods contribute to the development of more sustainable chemical processes. The table below summarizes key findings from research on green synthesis methods for isothiocyanates, which are applicable to the synthesis of this compound from 2-tetrahydrofurfurylamine.
Research Findings on Green Isothiocyanate Synthesis
| Method | Reagents | Solvent | Conditions | Yield | Reference |
| Sodium Persulfate Desulfurization | Primary Amine, CS₂, Na₂S₂O₈ | Water | Room Temp | Good to Excellent | nih.govrsc.org |
| Calcium Oxide Method | Primary Amine, CS₂, CaO | Not Specified | Room Temp, 48h | Moderate to High | researchgate.net |
| Triazine-based Desulfurization | Primary Amine, CS₂, DMT/NMM/TsO⁻ | Dichloromethane or Water | Microwave Irradiation or Room Temp | 25-97% | nih.gov |
| Elemental Sulfur Method | Isocyanide, Elemental Sulfur, Amine Catalyst | Not Specified | Not Specified | Moderate to High | chemrxiv.org |
Advanced Analytical and Spectroscopic Characterization of 2 Tetrahydrofurfuryl Isothiocyanate
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods are indispensable for determining the molecular structure and assessing the purity of 2-Tetrahydrofurfuryl isothiocyanate. Techniques such as Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy provide complementary information about the compound's functional groups, molecular weight, and atomic connectivity.
Infrared (IR) Spectroscopy Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. For this compound, the most characteristic feature in its IR spectrum is the strong and sharp absorption band corresponding to the antisymmetric stretching vibration of the isothiocyanate (-N=C=S) group. This band typically appears in the region of 2050-2150 cm⁻¹. The presence of this intense peak is a primary indicator of the isothiocyanate moiety.
Additional absorption bands are expected from the tetrahydrofurfuryl portion of the molecule. These include C-H stretching vibrations of the aliphatic ring and methylene (B1212753) groups, typically observed between 2850 and 3000 cm⁻¹. The C-O-C stretching of the ether linkage in the tetrahydrofuran (B95107) ring will also produce a characteristic band, usually found in the 1070-1150 cm⁻¹ region. The absence of a broad O-H stretching band around 3300 cm⁻¹ would confirm the purity of the sample, indicating no residual tetrahydrofurfuryl alcohol precursor.
| Functional Group | Expected Absorption Range (cm⁻¹) | Significance for this compound |
| Isothiocyanate (-N=C=S) | 2050 - 2150 | Strong, characteristic band confirming the presence of the key functional group. |
| Alkane C-H Stretch | 2850 - 3000 | Indicates the presence of the saturated tetrahydrofuran ring and methylene bridge. |
| Ether C-O-C Stretch | 1070 - 1150 | Confirms the tetrahydrofuran ring structure. |
Mass Spectrometry (MS) Applications
Mass spectrometry is utilized to determine the molecular weight and fragmentation pattern of a compound, providing crucial information for structural elucidation. For this compound (C₆H₉NOS), the molecular weight is 143.21 g/mol . nist.gov In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 143. nist.gov
The fragmentation pattern provides further structural confirmation. wikipedia.org The bond between the tetrahydrofurfuryl ring and the isothiocyanate group is susceptible to cleavage. A primary fragmentation pathway would involve the loss of the isothiocyanate group (•NCS), leading to a fragment ion corresponding to the tetrahydrofurfuryl cation at m/z 85. Another significant fragmentation pathway involves the cleavage of the tetrahydrofuran ring itself. The stability of the ring structure can influence fragmentation, often leading to the loss of side chains. whitman.edu
Expected Fragmentation Pattern:
m/z 143: Molecular ion ([C₆H₉NOS]⁺).
m/z 85: Loss of the isothiocyanate group, resulting in the tetrahydrofurfuryl cation ([C₅H₉O]⁺).
m/z 71: A common fragment from the tetrahydrofuran ring, corresponding to the [C₄H₇O]⁺ ion.
m/z 57: Isothiocyanomethyl radical cation ([CH₂NCS]⁺).
m/z 43: A fragment corresponding to [C₃H₇]⁺ or [C₂H₃O]⁺ from the ring structure.
| m/z Value | Proposed Fragment Ion | Formula |
| 143 | Molecular Ion | [C₆H₉NOS]⁺ |
| 85 | Tetrahydrofurfuryl cation | [C₅H₉O]⁺ |
| 71 | Tetrahydrofuranyl fragment | [C₄H₇O]⁺ |
| 57 | Isothiocyanomethyl cation | [CH₂NCS]⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for providing a detailed map of the carbon-hydrogen framework of this compound.
¹H NMR: The proton NMR spectrum would show distinct signals corresponding to the different protons in the tetrahydrofurfuryl group. The protons on the carbon adjacent to the oxygen and the carbon bearing the isothiocyanate group (C5) would be the most deshielded. The two protons of the methylene bridge (-CH₂-NCS) would likely appear as a doublet of doublets or a multiplet due to coupling with the adjacent proton on the ring. The protons on the tetrahydrofuran ring (C2, C3, C4) would exhibit complex multiplets in the upfield region.
¹³C NMR: The carbon NMR spectrum would display six distinct signals. The carbon of the isothiocyanate group (-N=C=S) is highly deshielded and would appear significantly downfield, typically in the range of 125-140 ppm. The carbons of the tetrahydrofuran ring would appear at distinct chemical shifts, with the carbon attached to the ether oxygen (C5) and the methylene bridge carbon being the most downfield of the aliphatic carbons.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| -N=C =S | N/A | ~130 |
| -C H₂-NCS | ~3.5 - 4.0 | ~48 |
| Ring CH (adjacent to O and CH₂NCS) | ~4.0 - 4.5 | ~78 |
| Ring -O-C H₂- | ~3.7 - 3.9 | ~68 |
| Other Ring CH₂ | ~1.5 - 2.2 | ~25-30 |
Quantitative Analytical Methods for this compound
Accurate quantification of this compound is crucial for various applications. This is typically achieved through spectrophotometric and chromatographic methods.
Spectrophotometric Quantitation (e.g., UV-Vis with Cyclocondensation Reactions)
A widely used and sensitive method for quantifying isothiocyanates involves a cyclocondensation reaction. nih.govnih.gov This method is not direct, as isothiocyanates themselves have weak UV absorbance. Instead, the isothiocyanate is reacted with a vicinal dithiol, such as 1,2-benzenedithiol (B97157). nih.govbohrium.comnih.gov This reaction quantitatively converts the isothiocyanate into a cyclic product, 1,3-benzodithiole-2-thione, which has a strong UV absorbance maximum at approximately 365 nm. nih.govnih.gov
The concentration of this compound can be determined by measuring the absorbance of the resulting solution at 365 nm and using a calibration curve prepared with known concentrations of an isothiocyanate standard. This method is highly sensitive, capable of measuring isothiocyanates at nanomolar levels, and is not interfered by related compounds like thiocyanates or isocyanates under the assay conditions. nih.govnih.gov
Chromatographic Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS))
Chromatographic techniques are essential for the separation, identification, and quantification of this compound, especially in complex mixtures.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a common method for the analysis of isothiocyanates. researchgate.net For detection, a UV detector can be used, often following a post-column derivatization or the pre-column cyclocondensation reaction with 1,2-benzenedithiol as described above, with detection at 365 nm. bohrium.comnih.gov The use of HPLC coupled with a photodiode array (PDA) detector can provide spectral information to confirm the peak identity. nih.gov Isocratic or gradient elution with a mobile phase consisting of acetonitrile (B52724) and water is typically employed to achieve good separation. scholarsresearchlibrary.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly effective technique for the analysis of volatile compounds like this compound. nih.gov The sample is vaporized and separated on a capillary column, with the eluting components being detected by a mass spectrometer. GC-MS provides both retention time data for quantification and mass spectral data for definitive identification. researchgate.net Care must be taken to avoid thermal degradation of the isothiocyanate in the GC inlet, which can sometimes occur at high temperatures. nih.gov
| Technique | Principle | Detection Method | Advantages |
| HPLC | Separation based on polarity using a liquid mobile phase and solid stationary phase. | UV-Vis (often after derivatization), PDA, MS. | High resolution, suitable for non-volatile compounds, various detection methods. nih.govresearchgate.net |
| GC-MS | Separation of volatile compounds based on boiling point and polarity, followed by mass-based detection. | Mass Spectrometry (MS). | High sensitivity and specificity, provides structural information. nih.govresearchgate.net |
Method Validation and Performance Metrics in this compound Analysis
The validation of an analytical method for this compound would necessitate a thorough evaluation of its performance to guarantee reliable and reproducible results. This process involves establishing key performance indicators, which are discussed below in the context of general practices for isothiocyanate analysis.
Linearity: Linearity demonstrates the method's ability to produce results that are directly proportional to the concentration of the analyte in the sample. For isothiocyanates like phenethyl isothiocyanate (PEITC), HPLC methods have shown excellent linearity over a wide concentration range. For instance, an HPLC-based assay for total isothiocyanates in human plasma demonstrated linearity for PEITC from 49 to 3003 nM with a high correlation coefficient (r² = 0.996 ± 0.003). bohrium.commdpi.com A similar linear response would be expected and required for the analysis of this compound.
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of agreement among a series of measurements. For a multi-analyte GC-MS method developed for substances from plastic food contact materials, recoveries between 70% and 115% with relative standard deviations (RSDs) below 20% were considered acceptable. nih.gov Similarly, a method for analyzing benzyl (B1604629) isothiocyanate using headspace GC-MS reported recoveries of 97.3% to 100.6% with RSDs under 3.0%. researchgate.net For this compound analysis, accuracy would be determined by spiking a blank matrix with a known concentration of the compound and measuring the recovery. Precision would be assessed through repeatability (intra-day precision) and intermediate precision (inter-day precision) studies, with acceptable RSD values typically being below 15-20%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For the analysis of various isothiocyanates and their derivatives using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), LODs have been reported in the range of 0.9–2.6 μM. nih.gov An HPLC method for nine common natural isothiocyanates reported LODs below 4.9 nmol/mL. mostwiedzy.pl The determination of LOD and LOQ for this compound would be crucial for trace-level analysis.
Specificity and Selectivity: Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present. For chromatographic methods, this is often demonstrated by the separation of the analyte peak from other components in the sample matrix. The use of mass spectrometry provides a high degree of specificity due to the unique mass spectrum of the analyte. The National Institute of Standards and Technology (NIST) has documented the mass spectrum of this compound, which would be instrumental in its specific identification via GC-MS. nist.gov
Recovery: Recovery studies are essential to evaluate the efficiency of the sample extraction procedure. For an HPLC method for PEITC, recovery was reported to be 96.6 ± 1.5%. bohrium.commdpi.com For the analysis of this compound, recovery would be determined by comparing the analytical response of an extracted sample to the response of a standard solution containing the same concentration of the analyte.
The following interactive table summarizes typical performance metrics that would be evaluated during the validation of an analytical method for this compound, based on data from similar compounds.
| Performance Metric | Typical Analytical Technique(s) | Expected Performance Characteristics |
| Linearity | HPLC-UV, GC-MS | Correlation coefficient (r²) > 0.99 |
| Accuracy | HPLC-UV, GC-MS | Recovery of 80-120% |
| Precision | HPLC-UV, GC-MS | Relative Standard Deviation (RSD) < 15% |
| Limit of Detection (LOD) | HPLC-MS, GC-MS | Dependent on instrumentation and matrix |
| Limit of Quantitation (LOQ) | HPLC-MS, GC-MS | Typically 3-5 times the LOD |
| Specificity | GC-MS, HPLC-DAD/MS | No interference from matrix components |
| Recovery | HPLC-UV, GC-MS | > 80% |
It is important to note that the actual performance metrics for the analysis of this compound would need to be determined experimentally through a formal method validation study. The values presented here are illustrative based on the analysis of structurally related isothiocyanates and general analytical chemistry guidelines.
Mechanistic Investigations of Biological Activities of 2 Tetrahydrofurfuryl Isothiocyanate
Anti-inflammatory Signaling Pathway Modulation
2-Tetrahydrofurfuryl isothiocyanate has demonstrated significant anti-inflammatory effects by modulating several critical signaling pathways. These pathways are integral to the body's inflammatory response, and their modulation by THF-ITC highlights its potential as an anti-inflammatory agent.
Nuclear Factor-κB (NF-κB) Pathway Inhibition
One of the primary mechanisms by which this compound exerts its anti-inflammatory effects is through the potent inhibition of the Nuclear Factor-κB (NF-κB) signaling pathway. nih.govnih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation. nih.gov In studies utilizing bacterial lipopolysaccharide (LPS) to induce an inflammatory response in RAW 264.7 murine macrophages and HT-29-N9 human colon cancer cells, THF-ITC was shown to effectively suppress NF-κB-mediated pro-inflammatory gene transcription. nih.govnih.gov
The inhibitory action of THF-ITC on the NF-κB pathway is achieved by targeting key steps in its activation cascade. Specifically, THF-ITC has been observed to suppress the LPS-induced phosphorylation and subsequent degradation of IκBα (inhibitor of κBα). nih.govnih.gov The degradation of IκBα is a prerequisite for the release and nuclear translocation of the p65 subunit of NF-κB. nih.gov By preventing the degradation of IκBα, THF-ITC effectively sequesters the p65 subunit in the cytoplasm, thereby inhibiting its translocation to the nucleus and subsequent activation of pro-inflammatory gene expression. nih.govnih.gov Furthermore, THF-ITC has been shown to suppress the phosphorylation of IκB kinase α/β (IKKα/β), an upstream kinase responsible for phosphorylating IκBα. nih.gov
Modulation of Pro-inflammatory Mediators (e.g., iNOS, COX-2, PGE2)
The anti-inflammatory properties of this compound are further evidenced by its ability to modulate the production of key pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and prostaglandin (B15479496) E2 (PGE2). nih.govnih.gov These molecules play a central role in the inflammatory process, contributing to vasodilation, pain, and fever. nih.govmdpi.com
In LPS-stimulated RAW 264.7 macrophages, THF-ITC has been shown to significantly reduce the production of nitric oxide (NO) and PGE2. nih.gov This reduction is a direct consequence of the downregulation of the messenger RNA (mRNA) and protein expression of their respective synthesizing enzymes, iNOS and COX-2. nih.gov The inhibition of iNOS and COX-2 expression by THF-ITC is closely linked to its suppression of the NF-κB signaling pathway, as the genes encoding these enzymes are known targets of NF-κB. nih.gov By attenuating the expression of iNOS and COX-2, THF-ITC effectively curtails the production of NO and PGE2, thereby mitigating the inflammatory response.
Impact on Cytokine Expression (e.g., IL-1β, IL-6, TNF-α)
This compound has a marked impact on the expression of several pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.govnih.gov These cytokines are key signaling molecules that orchestrate and amplify the inflammatory response. nih.govnih.gov
Structure-Activity Relationship (SAR) Analysis in Biological Contexts
The biological activity of isothiocyanates (ITCs) is intrinsically linked to their chemical structure, and this compound serves as a pertinent example. The electrophilic isothiocyanate group (-N=C=S) is the key pharmacophore responsible for the biological effects of these compounds. nih.govnih.gov This functional group readily reacts with nucleophilic moieties, such as the sulfhydryl groups of cysteine residues in various proteins, leading to the modulation of their function. nih.gov
In the case of THF-ITC, the tetrahydrofurfuryl side chain plays a crucial role in determining its biological activity. nih.govnih.gov A comparative study of ten structurally diverse synthetic ITCs, including THF-ITC, revealed that the nature of the side chain significantly influences the compound's anti-inflammatory and NF-κB inhibitory potential. nih.govnih.gov Among the tested analogs, THF-ITC, along with methyl-3-isothiocyanatopropionate, 3-morpholinopropyl isothiocyanate, and 3,4-methylenedioxybenzyl isothiocyanate, exhibited stronger NF-κB inhibition compared to the parent compound, phenylethyl isothiocyanate (PEITC). nih.govnih.gov This suggests that the tetrahydrofurfuryl group contributes favorably to the compound's ability to interact with its molecular targets and exert its anti-inflammatory effects. The specific steric and electronic properties of the tetrahydrofurfuryl moiety likely influence the compound's cellular uptake, distribution, and binding affinity to key regulatory proteins within the inflammatory signaling pathways.
Cellular and Molecular Targets of this compound
The mechanistic investigations into the anti-inflammatory activities of this compound have identified several key cellular and molecular targets. These targets are primarily components of the pro-inflammatory signaling cascades that are dysregulated during inflammation.
Cellular Targets:
The primary cellular targets of THF-ITC in the context of inflammation are immune cells, particularly macrophages, which play a central role in initiating and propagating the inflammatory response. nih.govnih.gov Additionally, intestinal epithelial cells have been used as a model system to study the effects of THF-ITC on NF-κB signaling. nih.govnih.gov
Molecular Targets:
The molecular targets of THF-ITC are key proteins within the NF-κB signaling pathway. nih.govnih.gov These include:
IκB Kinase (IKK) α/β: THF-ITC has been shown to suppress the phosphorylation of IKKα/β, which are the upstream kinases responsible for phosphorylating IκBα. nih.gov By inhibiting IKK activity, THF-ITC prevents the initiation of the NF-κB activation cascade.
Inhibitor of κBα (IκBα): THF-ITC stabilizes IκBα by preventing its phosphorylation and subsequent degradation. nih.govnih.gov This is a critical step in keeping NF-κB in an inactive state in the cytoplasm.
Nuclear Factor-κB (NF-κB) p65 subunit: By preventing the degradation of IκBα, THF-ITC indirectly targets the p65 subunit of NF-κB, inhibiting its translocation to the nucleus. nih.govnih.gov This prevents the transcription of NF-κB target genes, including those encoding for pro-inflammatory mediators and cytokines.
The following table provides a summary of the effects of this compound on its key molecular targets and downstream inflammatory mediators.
| Target Molecule/Mediator | Effect of this compound | Reference(s) |
| IκB Kinase (IKK) α/β | Inhibition of phosphorylation | nih.gov |
| Inhibitor of κBα (IκBα) | Inhibition of phosphorylation and degradation | nih.govnih.gov |
| NF-κB (p65 subunit) | Inhibition of nuclear translocation | nih.govnih.gov |
| Inducible Nitric Oxide Synthase (iNOS) | Downregulation of expression | nih.govnih.gov |
| Cyclooxygenase-2 (COX-2) | Downregulation of expression | nih.govnih.gov |
| Prostaglandin E2 (PGE2) | Reduction in production | nih.gov |
| Interleukin-1β (IL-1β) | Downregulation of mRNA expression | nih.govnih.gov |
| Interleukin-6 (IL-6) | Downregulation of mRNA expression | nih.govnih.gov |
| Tumor Necrosis Factor-α (TNF-α) | Downregulation of mRNA expression | nih.govnih.gov |
Comparative Biological Activity Profiling with Other Isothiocyanates
Extensive literature exists detailing the biological activities of numerous isothiocyanates (ITCs), a class of organic compounds known for their presence in cruciferous vegetables. nih.govresearchgate.net These compounds, characterized by the -N=C=S functional group, have garnered significant scientific interest for their diverse physiological effects. researchgate.netmdpi.com Prominent examples include sulforaphane (B1684495), phenethyl isothiocyanate (PEITC), allyl isothiocyanate (AITC), and benzyl (B1604629) isothiocyanate (BITC). nih.govnih.govnih.gov
Studies comparing these well-known ITCs reveal a range of biological actions, including antimicrobial, antioxidant, and anti-inflammatory properties. nih.govnih.govmdpi.com For instance, the antimicrobial efficacy can vary based on the chemical structure of the ITC. Aromatic ITCs, such as PEITC, have been suggested to be more effective at crossing bacterial membrane structures compared to their aliphatic counterparts like AITC. nih.govresearchgate.net
Despite the comprehensive research on many isothiocyanates, a thorough review of the available scientific literature reveals a significant gap in the specific data concerning This compound (2-THFITC) . There is a lack of published studies that directly compare the biological activities of 2-THFITC with other more extensively studied isothiocyanates. Therefore, a data table detailing its comparative efficacy cannot be constructed at this time.
Antimicrobial Mechanisms
The antimicrobial mechanisms of isothiocyanates are multifaceted and have been a subject of considerable research. nih.gov Generally, ITCs are known to exert their antimicrobial effects through various means, which can include the disruption of bacterial cell membrane integrity, inhibition of essential enzymes, and interference with cellular metabolic pathways. nih.govyoutube.comyoutube.com For example, AITC has been shown to cause cell membrane disintegration and the efflux of metabolites in E. coli. mdpi.com
The structure of the isothiocyanate plays a crucial role in its antimicrobial action. Aromatic ITCs are often favored for their ability to penetrate bacterial membranes. nih.govresearchgate.net Some ITCs can also inhibit bacterial quorum sensing, a cell-to-cell communication process that regulates virulence factors and biofilm formation. nih.gov
However, specific mechanistic studies on how This compound exerts any potential antimicrobial activity are not available in the current body of scientific literature. Research has not yet elucidated its specific targets within microbial cells or its mode of action against various pathogens.
Indirect Antioxidant Activity
Isothiocyanates are recognized for their indirect antioxidant properties, which are primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govnih.govresearchgate.net Nrf2 is a transcription factor that regulates the expression of a wide array of cytoprotective genes, including those encoding for antioxidant and detoxification enzymes. nih.govnih.gov
While this Nrf2-mediated mechanism is well-established for ITCs like sulforaphane and PEITC, there is no specific research available that investigates the potential indirect antioxidant activity of This compound . Studies have yet to determine if 2-THFITC can activate the Nrf2 pathway and induce the expression of antioxidant enzymes. Consequently, no data table on its antioxidant activity can be provided.
Chemical Reactivity and Reaction Mechanism Studies of 2 Tetrahydrofurfuryl Isothiocyanate
Nucleophilic Addition Reactions of the Isothiocyanate Moiety
The core reactivity of the isothiocyanate group is defined by the electrophilic nature of its central carbon atom. This carbon is susceptible to attack by a wide range of nucleophiles, making nucleophilic addition the most fundamental reaction type for compounds like 2-tetrahydrofurfuryl isothiocyanate.
The general mechanism involves the attack of a nucleophile (Nu-H) on the central carbon of the isothiocyanate group. This addition leads to the formation of a thiocarbamate derivative, which can exist in various tautomeric forms. Isothiocyanates readily react with nucleophiles such as amines, water, alcohols, and thiols. mdpi.com
A primary example is the reaction with amines, which yields thiourea (B124793) derivatives. The reaction of an isothiocyanate with a primary or secondary amine is typically a rapid and high-yield process that forms a stable N,N'-disubstituted or N,N,N'-trisubstituted thiourea, respectively.
Another crucial nucleophilic addition is the reaction with water or hydroxide (B78521) ions. In neutral or acidic media, water acts as a weak nucleophile, and the reaction is generally slow. However, under alkaline conditions, the potent hydroxide nucleophile readily attacks the isothiocyanate carbon. srce.hrresearchgate.net This leads to an unstable thiocarbamate intermediate, which quickly protonates to form a monothiocarbamic acid. srce.hrresearchgate.net This acid is unstable and typically decomposes further. psu.edursc.org
The table below, derived from studies on allyl isothiocyanate (AITC), illustrates the influence of hydroxide concentration on the rate of this nucleophilic addition, a principle that directly applies to the reactivity of this compound.
Table 1: Effect of Hydroxide Concentration on the Pseudo-First-Order Rate Constant (k) for the Reaction of Allyl Isothiocyanate with Water
| [OH⁻] (mol/L) | Rate Constant (k) (s⁻¹) | Correlation Coefficient (r) |
|---|---|---|
| 0.01 | 0.0632 | 0.998 |
| 0.02 | 0.0678 | 0.997 |
| 0.03 | 0.0721 | 0.996 |
| 0.04 | 0.0778 | 0.999 |
| 0.05 | 0.0824 | 0.998 |
Data adapted from kinetic studies on allyl isothiocyanate, illustrating the acceleration of nucleophilic attack by hydroxide ions. srce.hr This trend is expected to be similar for this compound.
Cycloaddition and Condensation Reactions
The adducts formed from the initial nucleophilic addition can undergo subsequent intramolecular reactions, especially if the nucleophile contains a second reactive functional group. These reactions lead to the formation of stable heterocyclic rings, a common strategy in organic synthesis. acs.org
For instance, when an isothiocyanate reacts with a bifunctional nucleophile like an amino acid or an aminobenzoic acid, the initially formed thiourea can undergo cyclization via condensation. The elimination of a water molecule can lead to the formation of various heterocyclic systems, such as quinazolines.
Isothiocyanates can also participate in cycloaddition reactions. While the C=N and C=S double bonds are not as reactive in pericyclic reactions as C=C bonds, they can react under specific conditions. For example, [2+4] cycloadditions of the C=S bond across a reactive diene system have been reported, although this often requires activation by coordinating to a metal center. nih.gov More common are formal cycloadditions, where the reaction proceeds through a stepwise mechanism of nucleophilic addition followed by intramolecular cyclization. A notable example is the reaction of isothiocyanates with nitrile oxides, which proceeds via a 1,3-dipolar cycloaddition to form an unstable intermediate that rearranges to the final products. beilstein-journals.org
Hydrolytic Stability and Degradation Pathways
The stability of this compound in aqueous environments is limited due to its susceptibility to hydrolysis. The degradation pathway is highly dependent on the pH of the medium. researchgate.net
Under Acidic Conditions: In strongly acidic solutions, the hydrolysis of alkyl isothiocyanates is promoted. The proposed mechanism involves the simultaneous protonation of the nitrogen atom and the nucleophilic attack of a water molecule at the central carbon. psu.edursc.org This proceeds through a cyclic transition state to form a thiocarbamic acid. psu.edursc.org This intermediate is unstable and rapidly decomposes to yield the corresponding primary amine (in this case, tetrahydrofurfurylamine), carbonyl sulfide (B99878), and ultimately hydrogen sulfide. psu.edu The rate of hydrolysis is generally slow but increases with acid concentration. psu.edursc.org
Under Alkaline Conditions: Hydrolysis is significantly faster in alkaline solutions due to the higher concentration of the strong nucleophile, OH⁻. srce.hr The reaction proceeds via the formation of a dithiocarbamate (B8719985), which can subsequently degrade. tandfonline.com Studies on allyl isothiocyanate have shown that it decomposes in aqueous solutions to form products like diallyl dithiocarbamate and diallyl polysulfides, indicating a complex degradation pathway that involves the addition of water and other decomposition byproducts to the isothiocyanate group. tandfonline.com The initial product of hydrolysis is often the corresponding thiourea, formed from the reaction of the amine generated in situ with remaining isothiocyanate. researchgate.net
Mechanistic Pathways of Functional Group Transformations
The versatility of the isothiocyanate group allows for its transformation into a variety of other functional groups, making it a valuable synthetic intermediate. The mechanistic pathways for these transformations almost invariably begin with a nucleophilic attack on the central carbon.
Formation of Thioureas: As discussed, reaction with primary or secondary amines gives stable thiourea derivatives. This is a direct and efficient transformation.
Formation of Carbamates and Ureas: While less direct, the isothiocyanate group can be converted to carbamates or ureas. This often involves a desulfurization step. For example, the thiourea adduct formed from reaction with an amine can be treated with an oxidizing agent or a heavy metal salt (e.g., mercuric oxide) to replace the sulfur atom with an oxygen atom, yielding a urea.
Hydrolysis to Amines: As detailed in the hydrolytic stability section, complete hydrolysis under either acidic or basic conditions ultimately leads to the formation of the corresponding primary amine (tetrahydrofurfurylamine) after the decomposition of the thiocarbamic acid intermediate. psu.edursc.org
Reductive Transformation to Thioformamides: Isothiocyanates can be reduced to thioformamides. This transformation changes the oxidation state of the functional group and typically requires a reducing agent capable of acting on the C=S bond.
The mechanistic choice between these pathways is dictated by the chosen reagents and reaction conditions. The initial nucleophilic addition is the key step that activates the isothiocyanate for these subsequent transformations.
Theoretical and Computational Chemistry Studies on 2 Tetrahydrofurfuryl Isothiocyanate
Quantum Chemical Calculations for Molecular Structure and Conformation
Quantum chemical calculations are fundamental to understanding the three-dimensional structure and conformational landscape of a molecule. For 2-Tetrahydrofurfuryl isothiocyanate, these calculations can predict the most stable arrangements of its atoms in space, which in turn influences its physical properties and biological activity.
Detailed research into the conformational analysis of similar tetrahydrofuran (B95107) derivatives, such as tetrahydrofurfuryl alcohol (THFA), has been conducted using methods like Density Functional Theory (DFT) and high-level ab initio calculations like the G3MP2 method. cornell.edu These studies typically involve optimizing the geometry of various possible conformers to determine their relative energies and identify the most stable forms. cornell.edu For this compound, the rotational freedom around the C-C and C-N bonds connected to the tetrahydrofuran ring and the isothiocyanate group would lead to several possible conformers.
A systematic conformational search would likely be performed, followed by geometry optimization and frequency calculations for each unique conformer. The results of these calculations would provide key data on bond lengths, bond angles, and dihedral angles that define the molecular structure.
Table 1: Predicted Conformational Analysis Approach for this compound
| Computational Method | Basis Set | Key Parameters Calculated | Expected Outcome |
|---|---|---|---|
| Density Functional Theory (B3LYP) | 6-311++G(d,p) or similar | Optimized geometries, relative energies, vibrational frequencies | Identification of stable conformers and their energetic ranking. |
This table is a representation of a typical computational approach and is not based on published data for this specific molecule.
The tetrahydrofuran ring itself can adopt various puckered conformations, such as the envelope and twist forms, which would be further influenced by the substituent. Quantum chemical calculations can precisely model these subtle structural features. Furthermore, the electronic properties, such as the molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO), can be calculated. The MEP provides insights into the regions of the molecule that are electron-rich or electron-poor, indicating potential sites for electrophilic and nucleophilic attack. The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and kinetic stability.
Reaction Pathway Elucidation and Transition State Analysis
Theoretical chemistry plays a crucial role in mapping out the potential reaction pathways of a molecule and identifying the high-energy transition states that govern the reaction rates. For this compound, this could involve studying its synthesis, decomposition, or reactions with other molecules.
The synthesis of isothiocyanates often involves the reaction of a primary amine with a thiocarbonylating agent. chemrxiv.orgnih.gov A common laboratory synthesis involves the use of thiophosgene (B130339). nih.gov Theoretical studies could model the reaction mechanism of 2-tetrahydrofurfurylamine with such a reagent, calculating the energy profile of the reaction, including the intermediates and transition states. This would help in understanding the reaction kinetics and optimizing reaction conditions.
Another important area of investigation is the reaction of the isothiocyanate group with nucleophiles, which is central to its biological activity. scielo.org.co The carbon atom of the -N=C=S group is electrophilic and readily attacked by nucleophiles like the thiol groups of cysteine residues in proteins. scielo.org.co Computational studies can model this reaction by:
Identifying Reactants, Products, and Intermediates: Defining the structures of the starting materials (this compound and a model nucleophile), the expected dithiocarbamate (B8719985) product, and any reaction intermediates. nih.gov
Locating Transition States: Using computational methods to find the geometry of the transition state connecting the reactants and products. This is a first-order saddle point on the potential energy surface.
Calculating Activation Energies: Determining the energy difference between the transition state and the reactants to predict the reaction rate.
Density Functional Theory (DFT) is a widely used method for such studies, providing a good balance between accuracy and computational cost for systems of this size. chemrxiv.orgresearchgate.net
Table 2: Hypothetical Reaction Pathway Analysis for the Reaction of this compound with a Thiol
| Reaction Step | Computational Task | Calculated Parameter | Significance |
|---|---|---|---|
| Nucleophilic Attack | Transition State Search | Activation Energy (ΔG‡) | Predicts the kinetic feasibility of the reaction. |
| Intermediate Formation | Geometry Optimization | Structure and Stability of Intermediate | Characterizes the transient species formed during the reaction. |
This table presents a hypothetical computational workflow for reaction pathway analysis.
By understanding the energy barriers and thermodynamics of these reactions, researchers can predict the reactivity of this compound and its potential to interact with biological molecules.
Molecular Modeling and Interaction Prediction for Biological Targets
Molecular modeling techniques, particularly molecular docking, are invaluable for predicting how a small molecule like this compound might interact with biological macromolecules, such as proteins. This is a key step in understanding its potential pharmacological effects.
Isothiocyanates as a class are known to interact with a variety of biological targets, often through covalent modification of cysteine residues in proteins. nih.gov This can lead to the modulation of various cellular processes, including the induction of apoptosis and the inhibition of cell growth in cancer cells. cornell.edunih.gov Some of the key protein targets identified for other isothiocyanates include:
Tubulin: Covalent binding to tubulin can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.gov
Keap1: Isothiocyanates can react with cysteine residues in Keap1, leading to the activation of the Nrf2 antioxidant response pathway.
Enzymes: They can inhibit the activity of various enzymes, including those involved in carcinogen metabolism (Phase I enzymes like cytochrome P450s) and inflammation. nih.govnih.gov
Molecular docking simulations can be used to predict the binding pose and affinity of this compound to the active sites of these and other potential protein targets. These simulations would involve:
Preparation of the Ligand Structure: The 3D structure of the most stable conformer of this compound, obtained from quantum chemical calculations, would be used.
Preparation of the Protein Structure: A high-resolution crystal structure of the target protein would be obtained from a repository like the Protein Data Bank.
Docking Simulation: A docking algorithm would be used to explore the possible binding orientations of the ligand within the protein's binding site and score them based on a scoring function that estimates the binding affinity.
The results of molecular docking can provide a ranked list of potential binding poses and an estimate of the binding energy. This information can be used to prioritize experimental testing and to generate hypotheses about the mechanism of action of this compound.
Table 3: Potential Biological Targets and Predicted Interactions of this compound
| Potential Protein Target | Predicted Interaction Type | Potential Biological Effect |
|---|---|---|
| Tubulin | Covalent modification of cysteine residues | Disruption of microtubule formation, cell cycle arrest |
| Keap1 | Covalent modification of cysteine residues | Activation of antioxidant response pathways |
| Cytochrome P450 Enzymes | Inhibition of enzyme activity | Alteration of xenobiotic metabolism |
This table is based on the known targets of other isothiocyanates and represents potential interactions for this compound.
These computational predictions, while not a substitute for experimental validation, provide a powerful framework for guiding further research into the biological activity of this compound.
Applications in Advanced Materials Science and Chemical Synthesis
Utilization as a Synthetic Intermediate for Complex Molecules
The isothiocyanate group (-N=C=S) is a highly versatile functional group in organic synthesis, primarily due to the electrophilic nature of its central carbon atom. This reactivity allows 2-Tetrahydrofurfuryl isothiocyanate to serve as a key building block for the synthesis of a wide array of more complex molecules, particularly nitrogen- and sulfur-containing heterocycles. rsc.org
The reactivity of isothiocyanate intermediates enables a strategy known as diversity-oriented synthesis (DOS), which allows for the creation of diverse molecular structures from a common starting material. rsc.org For instance, isothiocyanates can undergo various transformations to construct complex ring systems like 2-thioxo-quinazolinones, 1,2,4-thiadiazoles, and 2-imino thiazolines. rsc.org This approach is particularly valuable in the development of DNA-encoded libraries (DELs), where the goal is to generate vast collections of compounds for drug discovery and screening purposes. rsc.org The use of isothiocyanate intermediates has been shown to effectively broaden the chemical and structural diversity of these libraries. rsc.org
The tetrahydrofurfuryl moiety itself is a derivative of Tetrahydrofurfuryl alcohol (THFA), a biomass-based chemical used as an intermediate in industrial and pharmaceutical applications. furan.com This highlights the potential for this compound to be used in the synthesis of specialty chemicals and functional molecules where the tetrahydrofuran (B95107) ring imparts specific solubility or structural characteristics.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 36810-87-4 nist.govfishersci.ca |
| Molecular Formula | C6H9NOS nist.govfishersci.ca |
| Molecular Weight | 143.21 g/mol fishersci.caalfa-chemistry.com |
| Synonyms | 2-(Isothiocyanatomethyl)tetrahydrofuran; Isothiocyanic acid 2-tetrahydrofurfuryl ester georganics.sk |
| Boiling Point | 122-125°C (at 18 mmHg) fishersci.cafishersci.com |
| Density | 1.12 g/cm³ fishersci.cafishersci.com |
| Refractive Index | 1.535 fishersci.cafishersci.com |
Role in Polymer Chemistry and Surface Modification (e.g., Isothiocyanate-incorporated films)
While specific research on this compound in polymer films is not widely documented, the application of other isothiocyanates in this area provides a strong precedent for its potential use. Isothiocyanates, such as Allyl-isothiocyanate (AITC) and Benzyl (B1604629) isothiocyanate (BITC), have been successfully incorporated into polymer matrices to create active and functional materials. mdpi.comresearchgate.net
For example, bioactive films for food preservation have been developed by incorporating BITC into a chitosan (B1678972) (CS) film matrix. mdpi.com Similarly, AITC has been encapsulated and impregnated into low-density polyethylene (B3416737) (LDPE) films to create materials with controlled-release antimicrobial properties for food packaging. researchgate.net These studies demonstrate that the isothiocyanate group can be integrated into polymer structures, often through physical interactions or encapsulation, to impart specific functionalities. mdpi.comresearchgate.net
The tetrahydrofurfuryl group itself is utilized in polymer chemistry. Monomers like Tetrahydrofurfuryl acrylate (B77674) and Tetrahydrofurfuryl methacrylate (B99206) are used to produce polymers for applications such as electrical cable coatings and contact lenses. nih.govnih.gov These monomers readily polymerize, and the resulting polymers benefit from the properties conferred by the tetrahydrofuran ring. nih.gov Given this, this compound could potentially be used to either synthesize novel polymers or to functionalize existing polymer surfaces, where the isothiocyanate group provides a reactive handle for grafting other molecules or imparting specific surface properties.
Coordination Chemistry Applications as a Ligand
The thiocyanate (B1210189) anion (SCN⁻) is a classic and well-studied ligand in coordination chemistry, capable of binding to metal ions in various ways. wikipedia.orgnih.gov It is an ambidentate ligand, meaning it can coordinate to a metal center through either the sulfur atom (thiocyanato) or the nitrogen atom (isothiocyanato). wikipedia.org The bonding mode is generally dictated by the Hard and Soft Acids and Bases (HSAB) principle. wikipedia.org
N-bonding (Isothiocyanato): Hard metal cations, such as first-row transition metals like Cr(III), Mn(II), Fe(III), Ni(II), and Cu(II), typically form N-bonded complexes. wikipedia.orgnih.gov In these complexes, the M-N-C linkage is usually close to linear (around 180°). wikipedia.org
S-bonding (Thiocyanato): Soft metal cations, such as those in the second and third transition series, tend to form S-bonded complexes, with an M-S-C bond angle closer to 100°. wikipedia.org
Bridging: The thiocyanate ligand can also bridge two metal centers, a common feature in the structures of many binary metal thiocyanates. nih.gov
Emerging Applications in Specialty Chemicals
The potential for this compound in specialty chemicals can be inferred from the applications of its parent compounds and related isothiocyanates. Its precursor, Tetrahydrofurfuryl alcohol (THFA), is a biodegradable, water-miscible solvent used in agrochemical formulations, cleaning products, and as an intermediate for synthesizing esters and ethers used in adhesives and pharmaceuticals. furan.com
The demonstrated bioactivity of other isothiocyanates points to emerging applications. For instance, the incorporation of isothiocyanates into chitosan-based films for beef preservation highlights their potential as functional additives in active packaging. mdpi.com The antimicrobial properties of compounds like Allyl-isothiocyanate are being harnessed in materials designed to prevent microbial growth on food or medical packaging. researchgate.net
Therefore, this compound represents a specialty chemical with potential applications in several areas:
Agrochemicals: As a synthetic intermediate for novel pesticides or herbicides, leveraging the known applications of its THFA precursor. furan.com
Functional Materials: For the development of antimicrobial or functionalized surfaces and films, similar to other bioactive isothiocyanates. mdpi.comresearchgate.net
Pharmaceutical Synthesis: As a building block for complex heterocyclic compounds, which are a cornerstone of many pharmaceutical drugs. rsc.orgfuran.com
Environmental and Biotransformation Aspects of 2 Tetrahydrofurfuryl Isothiocyanate
Occurrence in Natural Systems and Biogenic Formation Pathways
2-Tetrahydrofurfuryl isothiocyanate has been identified as a volatile compound in specific fermented products, suggesting a microbial origin rather than a direct plant-based derivation through the well-known glucosinolate-myrosinase system. mdpi.comsemanticscholar.org Isothiocyanates are typically formed from the enzymatic hydrolysis of glucosinolates, which are secondary metabolites present in cruciferous vegetables. wikipedia.org This process is catalyzed by the enzyme myrosinase, which becomes active when plant tissues are damaged. nih.gov However, a specific glucosinolate precursor for this compound has not been identified in the scientific literature.
The presence of this compound has been documented in fermented sea buckthorn juice. mdpi.com In a study analyzing the volatile compounds of sea buckthorn juice fermented with different yeast strains, this compound was detected in the juice fermented with Saccharomyces cerevisiae RV171. mdpi.com Another study identified this compound as a bioflavor compound produced during the fermentation of a medium containing oil palm empty fruit bunch (OPEFB) hydrolysate and crude palm oil (CPO) by Lactobacillus sp. semanticscholar.org These findings point towards biogenic formation pathways that are dependent on microbial activity on substrates not typically associated with glucosinolates.
Table 1: Documented Occurrences of this compound in Fermented Products
| Product | Fermenting Microorganism | Reference |
| Fermented Sea Buckthorn Juice | Saccharomyces cerevisiae RV171 | mdpi.com |
| Fermented Oil Palm Empty Fruit Bunch Hydrolysate and Crude Palm Oil | Lactobacillus sp. | semanticscholar.org |
Microbial Biotransformation and Metabolic Fates
The formation of this compound in fermented products is a clear indicator of microbial biotransformation. The microorganisms, such as Saccharomyces cerevisiae and Lactobacillus sp., likely metabolize precursors present in the sea buckthorn juice and the palm oil-based medium to produce this isothiocyanate. mdpi.comsemanticscholar.org The specific metabolic pathways and the precursor compounds that are transformed into this compound by these microorganisms have not yet been elucidated.
There is currently a lack of information regarding the further microbial biotransformation and metabolic fate of this compound. Studies on other isothiocyanates have shown that they can be metabolized by microorganisms, but the degradation pathways are dependent on the specific structure of the isothiocyanate and the microbial species involved. nih.gov For instance, the degradation of allyl isothiocyanate in soil is known to be mediated by both chemical and biological processes. nih.gov However, without specific studies on this compound, its metabolic fate in microbial systems remains unknown.
Environmental Persistence and Degradation Studies
There is a significant gap in the scientific literature concerning the environmental persistence and degradation of this compound. Safety Data Sheets for the compound explicitly state that no data is available regarding its persistence, degradability, bioaccumulative potential, or mobility in soil.
General studies on isothiocyanates indicate that their stability in the environment can be influenced by factors such as soil type and the presence of microorganisms. nih.gov For example, the degradation of some isothiocyanates in soil is faster in non-autoclaved soil compared to autoclaved soil, suggesting a role for microbial degradation. nih.gov The chemical structure, particularly the side chain of the isothiocyanate, has a significant impact on its stability. nih.gov However, due to the unique tetrahydrofurfuryl group in its structure, which includes a heterocyclic ether, the environmental behavior of this compound cannot be directly inferred from studies on other, more commonly studied, aliphatic or aromatic isothiocyanates. Specific research is needed to determine its environmental persistence, potential for bioaccumulation, and the biotic and abiotic degradation pathways that may affect its concentration in the environment.
Conclusion and Future Research Perspectives
Synthesis and Derivatization Challenges and Innovations
The synthesis of isothiocyanates has evolved significantly, moving away from hazardous reagents toward safer and more efficient methods. However, challenges and opportunities for innovation remain, particularly for structurally unique molecules like 2-Tetrahydrofurfuryl isothiocyanate.
Challenges:
Reagent Toxicity: Traditional methods often employ highly toxic reagents such as thiophosgene (B130339), posing significant safety and environmental risks. chemrxiv.orgrsc.org
Byproduct Formation: Many synthetic routes are plagued by the formation of stable thiourea (B124793) byproducts, which can complicate purification and reduce yields. rsc.org
Substrate Limitations: The synthesis of sterically hindered isothiocyanates can be challenging, and achieving high selectivity in reactions can be difficult. chemrxiv.orgrsc.org
Innovations and Future Directions: Future synthetic strategies should focus on the development and optimization of novel, greener methodologies. The primary amine, tetrahydrofurfurylamine (B43090), serves as a readily available starting material. rsc.org Innovations include the use of carbon disulfide (CS2) in conjunction with milder desulfurizing agents. chemrxiv.orgrsc.org A particularly promising approach is the use of sodium persulfate in an aqueous, one-pot procedure, which aligns with the principles of green chemistry. rsc.orgnih.gov Other modern methods, such as photocatalyzed reactions, electrochemical synthesis, and the use of reagents like propane (B168953) phosphonic acid anhydride (B1165640) (T3P®), offer potential pathways to high-yield, clean synthesis. organic-chemistry.org
For derivatization, creating new analogs of this compound to explore structure-activity relationships is a key area for research. This involves reacting the electrophilic carbon of the isothiocyanate group with various nucleophiles to generate a library of thiourea, thiocarbamate, and dithiocarbamate (B8719985) derivatives.
| Method | Key Reagents | Advantages | Challenges | Reference |
|---|---|---|---|---|
| Traditional Method | Primary Amine, Thiophosgene | Broad applicability | High toxicity of thiophosgene, harsh conditions | chemrxiv.orgrsc.org |
| Dithiocarbamate Decomposition | Primary Amine, CS₂, Desulfurizing Agent (e.g., Tosyl Chloride, T3P®) | Avoids thiophosgene, often high yielding | Byproduct formation, reagent selection can be substrate-dependent | rsc.orgorganic-chemistry.org |
| Green Synthesis | Primary Amine, CS₂, Sodium Persulfate | Uses water as a solvent, safer reagents, good for chiral amines | May require optimization for specific substrates | rsc.orgnih.gov |
| Novel Methods | Photocatalysts, Electrochemistry | Mild reaction conditions, high efficiency | Requires specialized equipment, may have limited substrate scope currently | organic-chemistry.org |
Unexplored Biological Activity Mechanisms and Pathways
Isothiocyanates (ITCs) as a class are known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and chemopreventive effects. chemrxiv.orgnih.gov These activities are often attributed to their ability to induce phase II detoxification enzymes and apoptosis. nih.govresearchgate.net However, the specific biological profile of this compound is largely uncharted territory.
Future research must focus on elucidating its unique mechanism of action. Key questions remain regarding how its distinct tetrahydrofurfuryl moiety influences cellular uptake, metabolic fate, and interaction with biological targets. It is known that subtle changes in ITC structure can have a profound impact on biological activity. nih.gov
Unexplored Research Areas:
Target Identification: Identifying the specific cellular proteins and signaling pathways that this compound modulates. Does it interact with known ITC targets like Keap1-Nrf2 or NF-κB, and if so, how does its efficacy compare to other ITCs? nih.gov
Antimicrobial Spectrum: While many ITCs exhibit antibacterial properties, the effectiveness of this compound against a broad range of human pathogens, including multi-drug-resistant strains, is unknown. nih.gov The mechanism behind its potential antimicrobial action requires investigation. nih.gov
Metabolic Pathways: Understanding how the tetrahydrofuran (B95107) ring is metabolized in vivo is crucial for predicting the compound's bioavailability and identifying its active metabolites.
Potential for Sustainable Chemical Processes
The principles of green chemistry offer a roadmap for the environmentally responsible production of this compound. shreekrishnacorporation.com A significant advantage of this compound is that its precursor, tetrahydrofurfurylamine, can be derived from furfural, a platform chemical produced from renewable lignocellulosic biomass. This positions this compound as a potentially sustainable chemical.
Future research should capitalize on this advantage by integrating green chemistry principles throughout the manufacturing process:
Renewable Feedstocks: Emphasizing the use of biomass-derived tetrahydrofurfurylamine as the primary starting material. shreekrishnacorporation.com
Energy Efficiency: Optimizing reaction conditions to reduce energy consumption, for example, by developing one-pot syntheses or using catalytic methods that proceed at lower temperatures. shreekrishnacorporation.com
Waste Reduction: Employing synthetic routes that minimize the generation of hazardous byproducts and utilizing environmentally benign solvents like water. rsc.orgshreekrishnacorporation.com
Catalysis: Exploring the use of reusable catalysts to replace stoichiometric reagents, thereby increasing atom economy and reducing waste. shreekrishnacorporation.com The development of biocatalytic or enzymatic processes that mimic the natural synthesis of isothiocyanates could represent the ultimate goal in sustainable production. wikipedia.org
By focusing on these research perspectives, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and applications.
Q & A
Q. What are the recommended methods for synthesizing 2-tetrahydrofurfuryl isothiocyanate, and what reaction conditions optimize yield?
The synthesis of this compound typically involves the reaction of tetrahydrofurfurylamine with thiophosgene or its safer alternatives (e.g., carbon disulfide with iodine). Optimal conditions include maintaining a temperature of 0–5°C in an inert atmosphere (e.g., nitrogen) to minimize side reactions. Purification via fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) is critical due to its sensitivity to moisture . Alternative routes using dihydric alcohols or diamines with isothiocyanates may also apply, requiring reaction times of 1–4 hours at 20–50°C .
Q. How can researchers confirm the structural identity of this compound experimentally?
Structural confirmation requires multi-spectral analysis:
- NMR : H NMR should show signals for the tetrahydrofuran ring (δ 1.5–2.2 ppm for CH groups) and the isothiocyanate group (no direct proton signal but inferred from coupling). C NMR should confirm the -NCS carbon at δ ~125–135 ppm .
- IR : A sharp peak near 2050–2150 cm confirms the isothiocyanate (-NCS) functional group .
- Mass Spectrometry : Molecular ion peak at m/z 143.20 (CHNOS) with fragmentation patterns matching the tetrahydrofuran backbone .
Q. What solvents and storage conditions are optimal for maintaining the stability of this compound?
The compound is moisture-sensitive and should be stored under anhydrous conditions (e.g., molecular sieves) at –20°C. Recommended solvents for reactions include dry dichloromethane, tetrahydrofuran (THF), or dimethylformamide (DMF). Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis to thiourea derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data for this compound across different studies?
Discrepancies in reactivity (e.g., unexpected byproducts or variable yields) often arise from trace moisture or oxygen. Implement strict inert conditions (Schlenk line/glovebox) and validate reagent purity via Karl Fischer titration. Systematic DOE (Design of Experiments) approaches, varying parameters like temperature, solvent, and catalyst loading, can isolate critical factors .
Q. What advanced analytical techniques are suitable for quantifying trace impurities in this compound?
- HPLC-MS : Reverse-phase chromatography with a C18 column and MS detection identifies hydrolyzed thiourea or dimeric byproducts.
- GC-FID : Quantifies volatile impurities (e.g., residual solvents like THF) using a DB-5 column and flame ionization detection .
- Elemental Analysis : Validates stoichiometric purity (C, H, N, S) with deviations >0.3% indicating significant contamination .
Q. What computational modeling approaches predict the reactivity of this compound in nucleophilic additions?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model electrophilic behavior at the -NCS group. Focus on LUMO maps to identify reactive sites and simulate transition states for reactions with amines or alcohols. Compare results with experimental kinetic data to validate models .
Q. How should toxicity and safety protocols be adapted for handling this compound, given limited toxicological data?
While specific toxicology studies are sparse, structural analogs (e.g., allyl isothiocyanate) suggest respiratory and dermal hazards. Use PPE (nitrile gloves, respirators), conduct reactions in fume hoods, and follow IFRA guidelines for isothiocyanates. Acute toxicity assays (e.g., zebrafish embryo tests) are recommended for preliminary risk assessment .
Q. What strategies optimize the scalability of this compound synthesis while minimizing environmental impact?
- Green Chemistry : Replace thiophosgene with less toxic reagents (e.g., thiourea/oxalyl chloride systems).
- Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing reaction time and waste .
- Solvent Recovery : Distill and reuse solvents like DMF or THF to meet ICH Class 2 residual limits (<720 ppm) .
Data Interpretation and Contradictions
Q. How can researchers address conflicting spectral data (e.g., NMR shifts) for this compound derivatives?
Contradictions often stem from solvent effects or tautomerism. Use deuterated solvents consistently (e.g., CDCl for non-polar compounds, DMSO-d for polar derivatives) and report temperature during acquisition. Compare with computational NMR predictions (e.g., ACD/Labs or MNova) to assign ambiguous peaks .
Q. What statistical methods are appropriate for analyzing dose-response data in biological studies involving this compound?
Use nonlinear regression models (e.g., Hill equation) for IC/EC determination. For high variability, apply bootstrap resampling or Bayesian hierarchical models. Tools like GraphPad Prism or R packages (drc, nlme) are recommended .
Tables
Table 1: Key Physicochemical Properties of this compound
| Property | Value/Description | Reference |
|---|---|---|
| CAS Number | 36810-87-4 | |
| Molecular Formula | CHNOS | |
| Molecular Weight | 143.20 g/mol | |
| Boiling Point | 90–95°C (0.5 mmHg) | |
| IR (NCS stretch) | 2050–2150 cm |
Table 2: Recommended Analytical Methods for Purity Assessment
| Method | Target Impurity | Detection Limit | Reference |
|---|---|---|---|
| HPLC-MS | Thiourea derivatives | 0.1% | |
| GC-FID | Residual THF | 10 ppm | |
| Elemental Analysis | Stoichiometric purity | ±0.3% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
